Product packaging for 4-Iodo-2-nitrophenol(Cat. No.:CAS No. 21784-73-6)

4-Iodo-2-nitrophenol

Cat. No.: B1595747
CAS No.: 21784-73-6
M. Wt: 265.01 g/mol
InChI Key: RHWDEIXKHGCDOG-UHFFFAOYSA-N
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Description

Significance of Halogenated Nitrophenols in Organic and Medicinal Chemistry

Halogenated nitrophenols are a class of compounds that have demonstrated considerable importance in several scientific domains. The presence of a halogen atom, such as iodine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net The electron-withdrawing nature of the nitro group further modifies the electronic properties of the aromatic ring, affecting its reactivity in chemical transformations and its potential as a pharmacophore. mdpi.com

In organic synthesis, halogenated nitrophenols serve as versatile intermediates. The halogen and nitro groups can be selectively transformed or utilized as directing groups in various reactions, enabling the construction of complex molecular architectures. nih.gov In medicinal chemistry, the incorporation of halogen atoms into drug candidates is a common strategy to enhance their therapeutic efficacy. Halogenated compounds have been integral to the development of numerous antibacterial, antiviral, and anti-inflammatory agents. uobasrah.edu.iq

Historical Context of Phenolic Compounds in Chemical Synthesis and Applications

Phenolic compounds have a rich history in chemistry, dating back to the 19th century with the isolation of phenol (B47542) from coal tar. Initially recognized for its antiseptic properties, phenol paved the way for the development of a vast array of derivatives with diverse applications. The reactivity of the hydroxyl group and the aromatic ring of phenols has made them fundamental building blocks in chemical synthesis.

Historically, phenols have been crucial in the synthesis of dyes, polymers (such as Bakelite, the first synthetic plastic), and pharmaceuticals. The discovery of synthetic routes to various substituted phenols, including nitrophenols, expanded the synthetic chemist's toolbox, allowing for the creation of molecules with tailored properties. The nitration of phenol, for instance, is a classic reaction that yields ortho- and para-nitrophenol, which are themselves important industrial chemicals and precursors to other valuable compounds. rsc.orgpaspk.org

Rationale for Focused Investigation of 4-Iodo-2-nitrophenol

The focused investigation of this compound stems from its potential as a specialized building block in the synthesis of novel compounds with specific biological activities. The presence of the iodine atom at the para position and the nitro group at the ortho position relative to the hydroxyl group creates a unique electronic and steric environment. This arrangement can influence its acidity, reactivity, and intermolecular interactions.

Research into this compound is driven by the prospect of leveraging its distinct properties for various applications. For instance, it is used in the production of drugs such as anti-inflammatory agents, antiviral agents, and immunosuppressants. researchgate.net The iodine atom provides a site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The nitro group can be reduced to an amino group, opening up another avenue for chemical modification. Furthermore, studies have shown that this compound can bind to specific biological targets, such as the transcription factor HIF-1α, which is involved in the cellular response to low oxygen conditions. researchgate.net This interaction suggests potential applications in studying and modulating biological pathways. The compound has also been identified as a substrate for the replication of the COVID-19 pandemic influenza virus, indicating its potential as an inhibitor in virological research. researchgate.net

Detailed Research Findings

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₄INO₃ chemsrc.com
Molecular Weight 265.01 g/mol researchgate.net
CAS Number 21784-73-6 researchgate.netorgsyn.org
Density 2.176 g/cm³ chemsrc.com
Boiling Point 296.4 °C at 760 mmHg chemsrc.com
Flash Point 133 °C chemsrc.com
Vapor Pressure 0.000816 mmHg at 25°C chemsrc.com
Refractive Index 1.71 chemsrc.com
LogP 2.42820 chemsrc.com

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and identification of this compound. While comprehensive spectral data is often specific to the experimental conditions, general information is available.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is a key tool for confirming its structure. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic peaks for the hydroxyl (O-H), nitro (N-O), and carbon-iodine (C-I) bonds, as well as aromatic C-H and C=C vibrations, would be expected. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4INO3 B1595747 4-Iodo-2-nitrophenol CAS No. 21784-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWDEIXKHGCDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176189
Record name Phenol, 4-iodo-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21784-73-6
Record name Phenol, 4-iodo-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021784736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-iodo-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-nitrophenol
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Advanced Synthetic Methodologies for 4 Iodo 2 Nitrophenol and Its Analogs

Direct Iodination Strategies of 2-Nitrophenol (B165410)

One of the primary routes to 4-iodo-2-nitrophenol involves the direct iodination of 2-nitrophenol. This approach leverages the existing substitution pattern to guide the incoming electrophile.

Electrophilic aromatic substitution is the fundamental mechanism for introducing an iodine atom onto the 2-nitrophenol ring. Due to the relatively low electrophilicity of molecular iodine (I₂) compared to other halogens, direct iodination often requires an activating agent or an oxidant to generate a more potent electrophilic iodine species, often denoted as "I⁺". asianpubs.orgacsgcipr.orgwikipedia.org This reactive species can then attack the electron-rich aromatic ring.

A variety of reagent systems have been developed to achieve this transformation. Common methods employ molecular iodine in the presence of an oxidizing agent. acsgcipr.org For instance, a combination of sodium iodate (B108269) (NaIO₃) and sodium sulfite (B76179) (Na₂SO₃) in the presence of hydrochloric acid has been shown to be an effective system for the iodination of activated aromatic rings, including 2-nitrophenol. researchgate.net In this method, 2-nitrophenol can be converted to this compound in high yield. researchgate.net Another approach involves using N-iodosuccinimide (NIS), a common source of electrophilic iodine, which can successfully iodinate sensitive substrates like phenols, often in the presence of an acid catalyst. scispace.com Reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) have also been reported as powerful iodinating agents that can functionalize even deactivated rings like nitrobenzene (B124822) when used with sulfuric acid. tcichemicals.com

The reaction conditions for these electrophilic substitutions can vary significantly, as highlighted in the table below.

Starting MaterialIodinating Reagent SystemSolvent/ConditionsProductYieldReference
2-NitrophenolNaIO₃ / Na₂SO₃ / HCl-This compound86% researchgate.net
2-NitrophenolI₂ / NaNO₂H₂O-MeOH, rt4,6-Diiodo-2-nitrophenol- thieme-connect.com
PhenolsI₂ / [bmim]HSO₄Acetonitrile (B52724), rtIodinated PhenolsGood to Excellent asianpubs.org
4-NitroanilineN-Iodosuccinimide (NIS) / Acetic AcidGrinding, rt2-Iodo-4-nitroaniline99% scispace.com

This table presents various electrophilic iodination methods for nitrophenols and related analogs, showcasing different reagents and their effectiveness.

Controlling the position of iodination on the 2-nitrophenol ring is critical. The regiochemical outcome is governed by the directing effects of the substituents already present: the hydroxyl (-OH) group and the nitro (-NO₂) group.

The hydroxyl group is a powerful activating group and an ortho, para-director. The nitro group, conversely, is a strong deactivating group and a meta-director. In 2-nitrophenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. The positions meta to the nitro group are C4 and C6. Both groups, therefore, direct the incoming electrophile to the same positions (C4 and C6).

However, the C4 position is sterically less hindered than the C6 position, which is flanked by both the hydroxyl and nitro groups. Consequently, electrophilic attack preferentially occurs at the C4 position, leading to the formation of this compound as the major product. researchgate.net While this inherent directing effect provides good selectivity for the C4 position, achieving exclusive mono-iodination can be challenging. Some potent iodinating systems, such as I₂/NaNO₂, can lead to di-iodination, yielding 4,6-diiodo-2-nitrophenol, as the newly activated ring can undergo a second substitution. thieme-connect.com

Nitration of 4-Iodophenol (B32979) Precursors

An alternative synthetic route involves the nitration of a 4-iodophenol precursor. This strategy hinges on controlling the regioselectivity of the nitration step to favor the introduction of the nitro group at the C2 position, which is ortho to the powerfully directing hydroxyl group.

The nitration of aromatic rings is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org When applied to 4-iodophenol, the hydroxyl group strongly directs the incoming nitronium ion to its ortho positions (C2 and C6). Since both positions are electronically equivalent and equally accessible sterically, nitration typically yields 2-nitro-4-iodophenol.

Solvent-free nitration methods have also been explored. For instance, using a solid-state mixture of sodium nitrate (B79036) and oxalic acid can nitrate substituted phenols. researcher.life When applied to 2-iodophenol, this method resulted in a mixture of ortho- and para-nitrated products, underscoring the challenge of selectivity. researcher.life The choice of nitrating agent and reaction conditions is crucial for maximizing the yield of the desired ortho-nitro isomer.

Starting MaterialNitrating Agent SystemConditionsProduct Ratio (ortho:para)Reference
Phenol (B47542)NaNO₃ / Oxalic AcidSolvent-free, rt/microwave4:6 researcher.life
2-IodophenolNaNO₃ / Oxalic AcidSolvent-free, rt/microwave1:4 researcher.life
PhenolNH₄NO₃ / KHSO₄-High yield of 4-nitrophenol (B140041) sciencemadness.org

This table illustrates the outcomes of various phenol nitration methods, highlighting the regioselectivity challenges relevant to the synthesis of ortho-nitrated iodophenols.

The primary challenge in this synthetic approach is achieving high selectivity for the ortho position. The strong ortho, para-directing nature of the hydroxyl group means that nitration of a para-substituted phenol like 4-iodophenol will almost exclusively target the C2 and C6 positions. The main difficulty lies not in ortho vs. para nitration, but in preventing side reactions.

Nitration reactions are often aggressive and can lead to several complications:

Over-nitration: The product, this compound, has a ring that is still activated by the hydroxyl group, making it susceptible to further nitration, which could yield dinitro products.

Oxidation: Phenols are sensitive to oxidation, and the strongly oxidizing conditions of many nitration procedures can lead to the formation of tarry byproducts and quinone-type structures, significantly reducing the yield of the desired product. researcher.lifesciencemadness.org

Ipso-substitution: In some cases, the iodine atom itself can be displaced by the incoming nitronium ion, although this is less common for iodine compared to other groups.

These challenges necessitate careful control of reaction conditions, such as temperature and the rate of addition of the nitrating agent, to maximize the yield of this compound and minimize the formation of unwanted byproducts. sciencemadness.org

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound focuses on reducing environmental impact by using less hazardous materials, minimizing waste, and improving energy efficiency. royalsocietypublishing.org

Several methodologies for the synthesis of iodophenols align with these principles:

Use of Safer Reagents and Solvents: An eco-friendly method for iodination uses a mixture of sodium iodate and sodium sulfite in the presence of hydrochloric acid, which avoids more toxic heavy metals or harsh organic solvents. researchgate.net Another reported green reagent for the iodination of phenols is a combination of molecular iodine and sodium nitrite (B80452) (I₂/NaNO₂), which proceeds at room temperature in a water-methanol mixture. thieme-connect.com

Solvent-Free Reactions: Performing reactions in the solid state by grinding the reactants together, as demonstrated with NIS and acetic acid, eliminates the need for volatile and often toxic organic solvents. scispace.comroyalsocietypublishing.org This approach simplifies work-up procedures and reduces solvent waste. researcher.life

Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities is a core principle of green chemistry. royalsocietypublishing.org For example, the use of catalytic trifluoroacetic acid with NIS for the iodination of electron-rich aromatics improves efficiency and reduces waste. acsgcipr.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. royalsocietypublishing.org Methods that provide high yields and selectivity, such as the direct iodination of 2-nitrophenol with NaIO₃/Na₂SO₃/HCl (86% yield), contribute to better atom economy by minimizing the formation of byproducts. researchgate.net

By adopting these greener strategies, the synthesis of this compound and its analogs can be made more sustainable and environmentally benign.

Solvent-Free and Aqueous Reaction Media

Modern synthetic chemistry increasingly focuses on minimizing the use of volatile and hazardous organic solvents. To this end, methods utilizing aqueous media or solvent-free conditions have been developed for the iodination of activated aromatic compounds, including the synthesis of this compound and its analogs.

An effective and environmentally conscious method for the iodination of activated arenes has been demonstrated using an aqueous medium. scispace.com In one such procedure, this compound was synthesized from 2-nitrophenol. The reaction of 2-nitrophenol with a mixture of sodium iodate and sodium sulphite in the presence of hydrochloric acid yields the mono-iodinated product. scispace.com This approach provides a convenient and versatile procedure for producing iodoarenes in high yields. scispace.com For the synthesis of this compound, the reaction proceeds over 2.15 hours and achieves a yield of 86%. scispace.com

Furthermore, solvent-free "grinding" methods have proven effective for the synthesis of iodinated nitrophenols. researchgate.net In a notable example, 2,6-diiodo-4-nitrophenol (B1216091) was prepared by grinding 4-nitrophenol with N-iodosuccinimide (NIS) and a catalytic amount of acetic acid at room temperature. researchgate.net This method is exceptionally rapid, with the reaction completing in just 5 minutes and resulting in a 98% isolated yield. researchgate.net The primary advantages of this technique include the short reaction time, high yields, and a simple, non-hazardous work-up procedure. researchgate.net

Table 1: Comparison of Aqueous and Solvent-Free Synthesis Methods
MethodTarget CompoundReactantsReaction TimeYieldSource
Aqueous MediumThis compound2-Nitrophenol, NaIO₃, Na₂SO₃, HCl2.15 hours86% scispace.com
Solvent-Free Grinding2,6-Diiodo-4-nitrophenol4-Nitrophenol, N-Iodosuccinimide (NIS), Acetic Acid5 minutes98% researchgate.net

Catalytic Approaches for Sustainable Production

Catalysis is fundamental to developing sustainable chemical processes. For nitrophenols, catalytic methods are primarily focused on the selective transformation of functional groups, particularly the reduction of the nitro group, which is a key step in producing valuable amine intermediates.

The reduction of aromatic nitro compounds to their corresponding anilines is a crucial industrial process. Palladium nanoparticles (PdNPs) have emerged as highly effective catalysts for this transformation, often utilizing mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in aqueous media. researchgate.netscielo.br The catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a widely studied benchmark reaction that demonstrates the efficacy of these systems. nih.govresearchgate.netunimi.it

The general mechanism involves the adsorption of nitrophenolate ions onto the surface of the palladium nanoparticles. researchgate.net The reducing agent, typically NaBH₄, also interacts with the nanoparticle surface, facilitating the transfer of electrons to the nitro group. nih.gov This process is highly efficient and follows a direct route where the nitro group is reduced first to a nitroso group, then to a hydroxylamine (B1172632) derivative, and finally to the amine. scielo.br The catalytic activity is significantly influenced by the size and surface-to-volume ratio of the PdNPs. nih.gov

Various stabilizing agents and supports have been used to enhance the activity and recyclability of PdNPs, including:

Polymers: Polyethylene glycol (PEG10k) has been used as a capping agent to synthesize stable PdNPs in water, which efficiently catalyze the reduction of nitroarenes without affecting other reducible groups like halogens. tandfonline.com

Zwitterionic Surfactants: Surfactants structurally related to ionic liquids can stabilize PdNPs, which show high conversion and selectivity in the reduction of a wide range of aromatic nitro compounds. scielo.br

Magnetic Supports: Immobilizing palladium on magnetic Fe₃O₄ nanoparticles creates a recoverable catalyst that can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. researchgate.net

Bioreducing Agents: Green synthesis approaches have utilized plant extracts, such as from Actinodaphne madraspatana Bedd leaves, to act as bioreducing agents for the production of PdNPs. nih.gov

Table 2: Examples of Palladium Nanoparticle Catalysis in Nitroarene Reduction
Catalyst SystemModel SubstrateKey FeaturesSource
PdNPs stabilized by 4-Me-pyridineNitrobenzeneCatalyzes reduction by CO/H₂O; highest activity among tested Pd complexes. mdpi.com
PdNPs from Actinodaphne madraspatana Bedd leaves4-NitrophenolEnvironmentally benign green synthesis; average particle size of 13 nm. nih.gov
Pd immobilized on magnetic Fe₃O₄ NPsNitro compoundsCatalyst is easily recoverable and can be reused at least 10 times. researchgate.net
PEG10k-Pd NPsNitroarenesHighly chemoselective; performed in air; catalyst is recyclable. tandfonline.com
Pd@WN-TiO₂4-NitrophenolSynergistic interaction between WN and Pd NPs enhances catalytic activity. rsc.org

Electrochemical methods offer a green and efficient alternative for synthesizing and modifying organic compounds, often operating at room temperature and avoiding harsh reagents. researchgate.net For nitrophenols, electrochemical approaches have been explored for both synthesis and functional group transformations.

The electrochemical reduction of 4-nitrophenol is a well-established process, often utilized in the development of electrochemical sensors. nih.gov For instance, a nanohybrid material of zinc oxide and graphitic carbon nitride has been used to modify an electrode for the enhanced electrocatalytic reduction of 4-nitrophenol. nih.gov This demonstrates the feasibility of driving the nitro group reduction via electrochemical means.

Furthermore, electrosynthesis has been employed to create more complex structures from nitrophenol precursors. In one study, the electrolysis of 4-iodotoluene (B166478) and 4-nitrophenol was investigated as a pathway for forming iodonium (B1229267) salts. soton.ac.uk Another green method involves the paired electrochemical synthesis of sulfonamide and diarylsulfone derivatives from nitrobenzene precursors in an undivided cell using carbon electrodes. researchgate.net Such methods highlight the potential of electrochemistry to construct complex molecules from simple nitrophenol building blocks under environmentally friendly conditions. researchgate.net

Derivatization Strategies from this compound

The phenol, nitro, and iodo groups on this compound provide multiple reaction sites for further chemical modification. Derivatization strategies typically target the hydroxyl group to form ethers and esters or the nitro group for reduction and subsequent reactions.

Synthesis of Ethers and Esters of this compound

The phenolic hydroxyl group is a common site for derivatization to produce ethers and esters, which can alter the compound's physical properties and biological activity.

Ether Synthesis: Aromatic ethers can be synthesized from phenols using hypervalent iodine(III) reagents. researchgate.netbenthamdirect.comeurekaselect.com In a one-pot method, a (diacetoxyiodo)arene, prepared from an iodoaryl compound, is used to oxidize a phenol to form a diaryl ether. researchgate.netbenthamdirect.com This approach has been used to prepare 2,6-diiododiaryl ethers from phenols substituted with electron-withdrawing groups at the para-position. researchgate.net For example, 1-(2,6-diiodo-4-nitrophenoxy)benzene was successfully synthesized from the corresponding phenol using this tandem oxidation method. researchgate.net

Ester Synthesis: The formation of esters from this compound is a straightforward derivatization. One patent document lists neopentyl(4-iodo-2-nitrophenyl)acetate as a representative ester compound, indicating its accessibility through standard esterification procedures. googleapis.com A widely used class of activated esters for bioconjugation and synthesis are 4-nitrophenyl (PNP) esters. rsc.org These are typically synthesized by reacting a carboxylic acid with 4-nitrophenol. rsc.orgrsc.org The synthesis of PNP esters of various benzoic and nicotinic acids demonstrates that the phenol group of nitrophenols is readily converted into an ester linkage. rsc.org

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, with reduction to an amino group being the most common and synthetically valuable. This conversion opens up pathways to a wide range of further derivatizations, including the formation of amides and sulfonamides.

The reduction of nitrophenols to aminophenols is a well-documented process. unimi.itnih.gov For example, 2-amino-4-nitrophenol (B125904) can be prepared by the partial reduction of 2,4-dinitrophenol (B41442) using sodium sulfide. orgsyn.org The reaction is typically carried out in an aqueous solution of ammonium (B1175870) chloride and heated to 80–85°C. orgsyn.org

Catalytic methods, particularly those using metal nanoparticles, are highly efficient for this transformation. researchgate.netnih.gov Gold and palladium nanoparticles are effective catalysts for the reduction of 4-nitrophenol and 2-nitrophenol to their corresponding aminophenols in the presence of NaBH₄. nih.govnih.gov According to the Langmuir-Hinshelwood mechanism, the nitrophenolate ion adsorbs onto the catalyst surface, where electron transfer from the reductant facilitates the conversion to an amino group. researchgate.net

Beyond reduction, other transformations are possible. Studies on the degradation of related compounds like 4-chloro-2-nitrophenol (B165678) have shown that processes such as denitration (removal of the nitro group) can occur during oxidative degradation. nih.gov This indicates that under specific oxidative conditions, the nitro group can be cleaved from the aromatic ring. nih.gov

Reaction Mechanisms and Reactivity Studies of 4 Iodo 2 Nitrophenol

Electronic Effects of the Nitro and Iodo Substituents on Phenolic Reactivity

The electronic character of the nitro and iodo substituents plays a crucial role in modulating the reactivity of the phenol (B47542) ring.

Inductive and Resonance Effects

The nitro group is a strong electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative resonance effect (-M). sips.org.in The -I effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the aromatic ring through the sigma bond framework. The -M effect involves the delocalization of pi electrons from the benzene (B151609) ring onto the nitro group, which is particularly effective when the nitro group is positioned ortho or para to another substituent. sips.org.inquora.com

In 4-Iodo-2-nitrophenol, the powerful electron-withdrawing nature of the nitro group at the ortho position and the inductive withdrawal of the iodo group at the para position combine to make the aromatic ring electron-deficient. This has profound consequences for the compound's acidity and reactivity.

Acidity Modulation of the Phenolic Hydroxyl Group

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups increase the acidity of phenols by stabilizing the negative charge of the phenoxide ion. sips.org.inlibretexts.org

In this compound, both the nitro and iodo substituents contribute to increasing the acidity of the phenolic hydroxyl group compared to phenol itself. The strong -I and -M effects of the ortho-nitro group significantly delocalize the negative charge of the phenoxide ion, thereby stabilizing it. sips.org.inquora.com The -I effect of the para-iodo group further enhances this stabilization.

The influence of substituents on the pKa of phenols is well-documented. For instance, the pKa of phenol is approximately 10.0. ucla.edu The presence of a single nitro group can lower the pKa significantly. 2-nitrophenol (B165410) and 4-nitrophenol (B140041) have pKa values of about 7.2. ucla.eduwikipedia.org The additional electron-withdrawing effect of the iodine atom in this compound is expected to lower the pKa even further, making it a stronger acid than both phenol and the individual nitrophenols. For comparison, the predicted pKa of a related compound, 2-Iodo-4-methyl-6-nitrophenol, is 5.79±0.38, indicating the potent acidifying effect of ortho-nitro and iodo substituents. vulcanchem.com

Table 1: pKa Values of Substituted Phenols

CompoundpKa Value
Phenol10.0 ucla.edu
2-Nitrophenol7.2 ucla.edustackexchange.com
4-Nitrophenol7.15 wikipedia.org
2-Iodo-4-methyl-6-nitrophenol5.79±0.38 (Predicted) vulcanchem.com

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the aromatic ring in this compound, a result of the electron-withdrawing nitro and iodo groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is generally favored in aromatic systems bearing strong electron-withdrawing groups ortho or para to a good leaving group. msu.edulibretexts.org

Displacement of the Iodide Moiety

In this compound, the iodide ion is a potential leaving group. The presence of the ortho-nitro group activates the ring for nucleophilic attack at the carbon atom bearing the iodo substituent. wikipedia.orgcymitquimica.com The reaction proceeds via an addition-elimination mechanism. libretexts.orgnih.gov A nucleophile attacks the ipso-carbon (the carbon attached to the iodine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. wikipedia.org This delocalization provides significant stabilization to the intermediate, facilitating the reaction. In the subsequent step, the iodide ion is eliminated, and the aromaticity of the ring is restored, yielding the substitution product. nih.gov

Reactivity with Various Nucleophiles

This compound can react with a variety of nucleophiles. cymitquimica.com Common nucleophiles that participate in SNAr reactions include alkoxides, amines, and hydroxide (B78521) ions. testbook.com For example, reaction with sodium hydroxide could potentially lead to the formation of 2-nitropyrocatechol, although harsh conditions might be required. The reactivity of the nucleophile is a key factor; stronger nucleophiles will generally react more readily. libretexts.org The choice of solvent can also influence the reaction rate. Polar aprotic solvents are often used for SNAr reactions as they can solvate the nucleophile without forming a strong solvent cage, thus enhancing its reactivity. libretexts.org

Electrophilic Aromatic Substitution on the this compound Scaffold

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com However, in this compound, the aromatic ring is strongly deactivated by the electron-withdrawing nitro and iodo groups. msu.edu The nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position relative to itself. quora.com The hydroxyl group is a strongly activating, ortho, para-directing group. quora.com The iodo group is a deactivating, ortho, para-director. msu.edu

The directing effects of the substituents in this compound are antagonistic. msu.edu The hydroxyl group directs incoming electrophiles to positions 2 and 6. Position 2 is already occupied by the nitro group. The nitro group directs to positions 4 and 6. Position 4 is occupied by the iodo group. The iodo group directs to positions 3 and 5. Therefore, the most likely positions for electrophilic attack would be positions 3, 5, and 6.

Further Halogenation Studies (e.g., Diiodination)

The introduction of a second iodine atom into the this compound ring, a process known as diiodination, is influenced by the directing effects of the existing substituents. The hydroxyl (-OH) group is an activating ortho-, para-director, while the nitro (-NO2) group is a deactivating meta-director. The iodine atom is a deactivating ortho-, para-director. In the case of 2-nitrophenol, iodination can lead to the formation of 4,6-diiodo-2-nitrophenol. thieme-connect.comrsc.org

One method for the diiodination of 4-nitrophenol involves the use of N-iodosuccinimide (NIS) in the presence of acetic acid as a catalyst. researchgate.net This reaction can be carried out under conventional stirring or by a grinding method. researchgate.net The grinding method has been reported to be highly efficient, with short reaction times and high yields. researchgate.net For instance, the reaction of 4-nitrophenol with NIS via grinding can produce 2,6-diiodo-4-nitrophenol (B1216091) in high yield. researchgate.net

Another reagent system for iodination is a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO3) in the presence of an acid. mdma.ch This system has been shown to be effective for the diiodination of compounds like 4-nitrophenol. mdma.ch

It is important to note that the regioselectivity of iodination is highly dependent on the substrate and the reagents used. For example, while 2-nitrophenol can be diiodinated to 4,6-diiodo-2-nitrophenol, p-nitrophenol typically yields the ortho-monoiodinated product, 2-iodo-4-nitrophenol (B1296312). thieme-connect.com

Table 1: Diiodination of Nitrophenols

Starting Material Reagent(s) Product Yield Reference
4-Nitrophenol N-Iodosuccinimide, Acetic Acid (grinding) 2,6-Diiodo-4-nitrophenol 98% researchgate.net
2-Nitrophenol I2/NaNO2 4,6-Diiodo-2-nitrophenol - thieme-connect.com
4-Nitrophenol KI, KIO3, HCl Diiodinated product Excellent mdma.ch

This table summarizes conditions for the diiodination of nitrophenols, including this compound precursors.

Reactivity Towards Other Electrophiles

The reactivity of this compound towards electrophiles is governed by the electronic properties of the substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. smolecule.com Conversely, the hydroxyl group is a strong activating group. The iodine atom is deactivating but directs incoming electrophiles to the ortho and para positions.

Due to the presence of the deactivating nitro group, electrophilic substitution reactions on this compound generally require forcing conditions. The positions ortho and para to the hydroxyl group are the most likely sites for substitution. Given that the para position is already occupied by an iodine atom, further electrophilic attack would likely occur at the position ortho to the hydroxyl group (C6).

Reduction Pathways of the Nitro Group

The nitro group of this compound can be reduced to an amino group, yielding 2-amino-4-iodophenol. This transformation is a key step in the synthesis of various derivatives.

Catalytic hydrogenation is a common method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel, in the presence of a hydrogen source. google.comrsc.org For nitrophenols, the reaction is often carried out in a solvent like water or methanol (B129727). google.comrsc.org The addition of an acid, such as acetic acid or sulfuric acid, can facilitate the reaction. google.com

Hydride-based reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH4) is a frequently used reagent for the reduction of nitrophenols, often in the presence of a catalyst. core.ac.ukmdpi.com The mechanism of NaBH4 reduction is believed to involve the transfer of a hydride from the borohydride to the nitro group, which is adsorbed on the catalyst surface. core.ac.uk

Another reducing agent that has been explored is bis(pinacolato)diboron (B136004) (B2(OH)4) in the presence of a catalyst like 4,4'-bipyridine. scihorizon.com This system has been shown to be effective for the chemoselective reduction of nitroarenes. scihorizon.com

Table 2: Conditions for Nitro Group Reduction

Substrate Reagent(s)/Catalyst Product Reference
Nitrophenol H2, Pt or Pd catalyst, Acetic Acid, Water Aminophenol google.com
4-Nitrophenol NaBH4, Copper(II) Schiff base complex 4-Aminophenol (B1666318) core.ac.uk
Nitroarenes B2(OH)4, 4,4'-bipyridine Anilines scihorizon.com
Nitrophenols H2 or NaBH4, Pd/Graphene Aminophenols rsc.org

This table presents various methods for the reduction of the nitro group in nitrophenols.

The electrochemical reduction of nitrophenols has been studied as an alternative to chemical methods. scispace.com This process is highly dependent on factors such as the electrode material, pH, temperature, and applied potential. scispace.comrsc.org

The reduction of 4-nitrophenol is believed to proceed through the formation of a 4-nitrophenolate (B89219) ion, which then undergoes reduction at the cathode. core.ac.uk The nature of the electrode plays a crucial role, with materials like gold and silver showing high electrocatalytic activity for 4-nitrophenol reduction. scispace.com

In some cases, the electrochemical reduction is mediated by a redox-active species. For instance, polyoxometalates like phosphotungstic acid have been used as effective redox mediators for the electrocatalytic reduction of substituted nitrobenzenes, leading to the formation of the corresponding anilines with high selectivity. nih.gov

The mechanism can be complex and may change with temperature. For example, studies on the electrochemical reduction of 4-nitrophenol in dimethylformamide (DMF) have suggested a change in the reduction mechanism around 25 °C. rsc.org

Oxidative Transformations of this compound

The oxidation of phenols can lead to the formation of various products, including quinones. wikipedia.org The outcome of the oxidation of this compound would be influenced by the substituents on the ring. The presence of an electron-withdrawing group, such as the nitro group, in the para position can affect the reaction pathway. wikipedia.org

Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), are commonly used for the oxidation of phenols. wikipedia.org The mechanism is thought to involve the formation of an aryloxyiodonium(III) intermediate. wikipedia.org Depending on the substrate and reaction conditions, this intermediate can then lead to the formation of quinone-type products. wikipedia.org For phenols with an electron-withdrawing group in the para position, stable iodonium (B1229267) ylides can sometimes be formed. wikipedia.org

The specific products of the oxidation of this compound are not extensively detailed in the provided search results. However, based on general principles of phenol oxidation, the formation of a substituted ortho-quinone could be a potential outcome. The stability and subsequent reactions of such a product would depend on the reaction conditions.

Role of Hypervalent Iodine Reagents in Oxidation

Hypervalent iodine compounds serve as powerful and versatile oxidizing agents in organic synthesis, offering an environmentally benign alternative to traditional heavy metal-based oxidants. mdpi.comcardiff.ac.ukprinceton.edu Their utility stems from the ability of the iodine atom to exist in a high oxidation state (typically +3 or +5), combined with the excellent leaving group capacity of the iodonio group upon reduction to a more stable monovalent state. princeton.edutcichemicals.com These reagents are known for their mild reaction conditions, stability, and high selectivity in a wide array of oxidative transformations. cardiff.ac.ukmdpi.com

In the context of phenol oxidation, hypervalent iodine reagents facilitate various transformations. The reactivity and reaction pathway are highly dependent on the specific reagent used and the electronic properties of the phenol substrate. nih.gov Common iodine(III) reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and iodine(V) reagents such as 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP) are frequently employed. mdpi.comorganic-chemistry.org

Research on the oxidation of substituted nitrophenols provides insight into the potential reactivity of this compound. For instance, studies have demonstrated the oxidation of 4-nitrophenol using a (diacetoxyiodo)arene, prepared from 2-methyliodobenzene, to yield a diaryl ether. researchgate.net This type of reaction showcases the ability of hypervalent iodine(III) reagents to mediate O-arylation of phenols.

The mechanism of phenol oxidation by hypervalent iodine reagents is a subject of detailed study. nih.gov For electron-rich phenols, the reaction can proceed via a dearomatization pathway involving a phenoxenium cation intermediate. nih.gov However, for electron-deficient phenols, such as this compound which contains two electron-withdrawing groups (iodo and nitro), the formation of a high-energy phenoxenium cation is less likely. nih.gov Instead, single-electron oxidation pathways may be favored. nih.gov The choice of solvent and the oxidizing power of the hypervalent iodine reagent are critical; highly polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or stronger oxidants such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can influence the reaction mechanism, potentially favoring the formation of phenoxenium intermediates even for less reactive phenols. nih.gov

The general reactivity of hypervalent iodine reagents in oxidation reactions is summarized in the table below.

Hypervalent Iodine ReagentOxidation StateTypical Applications in OxidationReference(s)
(Diacetoxyiodo)benzene (PIDA)Iodine(III)Oxidation of alcohols; C-H amination; phenol oxidation to form ethers. mdpi.comresearchgate.net
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)Iodine(III)Stronger oxidant than PIDA; promotes phenol dearomatization. nih.govbeilstein-journals.org
2-Iodoxybenzoic acid (IBX)Iodine(V)Oxidation of alcohols to aldehydes/ketones; oxidative cleavage of amides. mdpi.com
Dess-Martin Periodinane (DMP)Iodine(V)Mild and selective oxidation of primary and secondary alcohols. mdpi.com
[Hydroxy(tosyloxy)iodo]benzene (HTIB)Iodine(III)Peptide coupling; favors phenoxenium intermediate formation in phenol oxidation. nih.govfrontiersin.org
(Dichloroiodo)benzene (PhICl₂)Iodine(III)Chlorination reactions; oxidation of metal centers in catalysis. mdpi.comprinceton.edu

Spectroscopic and Crystallographic Characterization of 4 Iodo 2 Nitrophenol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-Iodo-2-nitrophenol, ¹H and ¹³C NMR, along with multi-dimensional methods, offer unambiguous evidence for the substitution pattern and electronic architecture of the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the phenolic hydroxyl proton. Due to the lack of symmetry in the molecule, all three aromatic protons are chemically non-equivalent and are expected to produce a complex splitting pattern. quora.com

The electron-withdrawing nature of the nitro group (-NO₂) and the iodine atom significantly influences the chemical shifts of the adjacent protons. Protons ortho to the nitro group are typically deshielded and resonate at a lower field (higher ppm). In contrast, the hydroxyl group (-OH) is an electron-donating group. The combined effects of these substituents—the ortho-directing hydroxyl group, the meta-directing nitro group, and the iodine atom—result in a specific chemical shift for each aromatic proton.

The phenolic proton (-OH) is expected to show a broad signal at a very low field, often above 10 ppm. quora.comchemicalbook.com This significant downfield shift is a hallmark of a strong intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the adjacent nitro group, a feature characteristic of o-nitrophenols. quora.comchemicalbook.com

Spin-spin coupling between the aromatic protons provides further structural information. The coupling constants (J-values) depend on the relative positions of the protons. Ortho coupling (³JHH) is typically the largest (7–9 Hz), followed by meta coupling (⁴JHH, 2–3 Hz), and para coupling (⁵JHH, 0–1 Hz). chemicalbook.com The expected coupling patterns for the aromatic region would be a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a doublet for the proton at C3.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values based on known substituent effects and data from analogous compounds like 2-nitrophenol (B165410) and other halogenated nitrophenols.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~8.0 - 8.2d⁴J(H3-H5) ≈ 2-3
H-5~7.6 - 7.8dd³J(H5-H6) ≈ 8-9; ⁴J(H5-H3) ≈ 2-3
H-6~7.0 - 7.2d³J(H6-H5) ≈ 8-9
-OH>10.5br sNone

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

The carbon atom bearing the iodine (C-4) is subject to the "heavy atom effect," which typically shifts its resonance to a higher field (lower ppm) than what would be expected based on electronegativity alone. Conversely, the carbon attached to the hydroxyl group (C-1) and the nitro group (C-2) are significantly deshielded. The chemical shifts for carbons in related nitrophenols and iodo-aromatics provide a basis for assigning the spectrum. thieme-connect.com For instance, in 4-nitrophenol (B140041), the carbon attached to the hydroxyl group (C-1) resonates around 163.7 ppm, while the carbon with the nitro group (C-4) is at 139.4 ppm. chemchart.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on data from analogous compounds such as 2-iodo-4-nitrophenol (B1296312) and 4-nitrophenol. thieme-connect.comchemchart.com

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-1 (-OH)~155 - 160Deshielded by electronegative oxygen
C-2 (-NO₂)~138 - 142Deshielded by electron-withdrawing nitro group
C-3~128 - 132Influenced by adjacent nitro group
C-4 (-I)~85 - 90Shielded by heavy atom effect of iodine
C-5~130 - 135Influenced by adjacent iodine
C-6~118 - 122Influenced by adjacent hydroxyl group

While 1D NMR provides fundamental data, multi-dimensional NMR techniques are invaluable for confirming assignments and elucidating complex structures. For this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY experiment would reveal the correlations between coupled protons. It would show a cross-peak between H-5 and H-6 (ortho coupling) and a weaker cross-peak between H-3 and H-5 (meta coupling), confirming their relative positions on the aromatic ring.

An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This technique would definitively link the proton signals (H-3, H-5, H-6) to their corresponding carbon signals (C-3, C-5, C-6), providing an unambiguous assignment of the ¹³C NMR spectrum. For carbons without attached protons (quaternary carbons C-1, C-2, and C-4), a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be used to establish long-range (2-3 bond) correlations to nearby protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the types of functional groups present and the nature of chemical bonds, including hydrogen bonding.

The IR and Raman spectra of this compound are dominated by vibrations associated with the hydroxyl group, the nitro group, the aromatic ring, and the carbon-iodine bond. The assignments can be reliably predicted based on extensive studies of related molecules like 2-nitrophenol. longdom.orgukessays.com

Key vibrational modes include:

-OH Vibrations: The O-H stretching (νOH) is highly sensitive to hydrogen bonding.

-NO₂ Vibrations: The nitro group has characteristic symmetric (νsNO₂) and asymmetric (νasNO₂) stretching modes. ukessays.com

Aromatic Ring Vibrations: These include C-H stretching (νCH), C=C stretching (νC=C), and various in-plane and out-of-plane bending modes.

C-I Vibration: The C-I stretching (νC-I) vibration is expected to appear at a low frequency in the fingerprint region.

Table 3: Predicted Vibrational Mode Assignments for this compound Note: Frequencies are based on published data for 2-nitrophenol and other substituted phenols. longdom.orgukessays.comresearchgate.net

Wavenumber Range (cm⁻¹)Vibrational ModeSpectroscopyDescription
~3200ν(O-H)IR/RamanBroad band, shifted to lower frequency due to strong intramolecular H-bond.
~3100ν(C-H)IR/RamanAromatic C-H stretching.
~1620ν(C=C)IR/RamanAromatic ring stretching.
~1530νas(N-O)IRAsymmetric stretching of the nitro group.
~1340νs(N-O)IR/RamanSymmetric stretching of the nitro group.
~1250δ(O-H)IR/RamanIn-plane bending of the hydroxyl group.
~1150ν(C-O)IR/RamanPhenolic C-O stretching.
~830γ(C-H)IROut-of-plane C-H bending.
~750δ(NO₂)IR/RamanScissoring/bending of the nitro group.
~530ν(C-I)RamanCarbon-Iodine stretching.

The most significant intermolecular feature of this compound is the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the ortho-nitro group (O-H···O=N). longdom.orgcdnsciencepub.com This interaction is a defining characteristic of o-nitrophenols and has profound effects on the spectroscopic data. cdnsciencepub.comresearchgate.net

In the IR spectrum , this hydrogen bond is evidenced by the position and shape of the O-H stretching band. Instead of a sharp band around 3600 cm⁻¹, which is typical for a "free" hydroxyl group, this compound is expected to show a very broad and intense absorption at a much lower frequency, around 3200 cm⁻¹. longdom.org The significant red-shift (shift to lower energy) of ~400 cm⁻¹ is a direct measure of the strength of the hydrogen bond.

This intramolecular chelation effectively prevents the hydroxyl proton from participating in intermolecular hydrogen bonding with other molecules, a phenomenon that distinguishes it from its isomer, 2-iodo-4-nitrophenol, which would exhibit strong intermolecular H-bonding. cdnsciencepub.com This difference in bonding also has consequences for the physical properties of the isomers.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its chemical structure through the analysis of fragmentation patterns.

In mass spectrometry, the molecular ion of a compound can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for identification. libretexts.org For nitrophenol derivatives, common fragmentation pathways involve the loss of the nitro group (NO₂) or the hydroxyl group (OH). lifesciencesite.commassbank.eumassbank.eu The presence of iodine, which has only one stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion and its fragments, making it easier to identify iodine-containing species. orgchemboulder.com The fragmentation of aromatic compounds is often characterized by the stability of the resulting ions, with those forming more stable carbocations being more abundant. libretexts.org

The analysis of fragmentation patterns can be complex, but it provides invaluable information for structural elucidation. uni-saarland.denih.gov For instance, the mass spectrum of a related compound, 4-nitrophenol, shows characteristic fragments that help in its identification. massbank.eu Similarly, the mass spectrum of 4-methyl-2-nitrophenol (B89549) reveals specific fragmentation pathways. massbank.eu

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts

Adduct m/z (mass to charge ratio) Predicted CCS (Ų)
[M+H]⁺ 265.93086 143.2
[M+Na]⁺ 287.91280 144.7
[M-H]⁻ 263.91630 139.4
[M+NH₄]⁺ 282.95740 157.9
[M+K]⁺ 303.88674 145.0
[M+H-H₂O]⁺ 247.92084 138.7
[M+HCOO]⁻ 309.92178 163.0
[M+CH₃COO]⁻ 323.93743 177.2
[M+Na-2H]⁻ 285.89825 138.7
[M]⁺ 264.92303 138.8
[M]⁻ 264.92413 138.8

Data sourced from PubChem and calculated using CCSbase. uni.lu

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. orgchemboulder.com This precision allows for the determination of the exact molecular formula of a compound by comparing the measured mass with the calculated masses of potential formulas. orgchemboulder.com For this compound (C₆H₄INO₃), the exact mass is calculated to be 264.92359 Da. nih.gov HRMS is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. orgchemboulder.com

The exact mass is a fundamental property of a molecule and is determined by the sum of the exact masses of its constituent isotopes. orgchemboulder.com For example, the exact mass of this compound is calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), iodine (¹²⁷I), nitrogen (¹⁴N), and oxygen (¹⁶O). orgchemboulder.comnih.gov

X-ray Diffraction Crystallography

X-ray diffraction crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a detailed model of the molecule's structure and how the molecules are packed together in the solid state.

The molecular conformation of this compound is influenced by the spatial arrangement of its substituent groups on the benzene (B151609) ring. In related nitrophenol derivatives, the nitro group and the hydroxyl group can influence the planarity of the molecule. iucr.org For instance, in a derivative of 4-nitrophenol, the 4-iodobenzene ring is inclined to the phenol (B47542) ring by a dihedral angle of 39.1 (2)°. iucr.orgresearchgate.netiucr.org The positioning of the nitro and hydroxyl groups is critical in determining whether intramolecular (within the same molecule) or intermolecular (between different molecules) hydrogen bonding occurs. vaia.comdoubtnut.com In 2-nitrophenol, the close proximity of the groups allows for intramolecular hydrogen bonding, whereas in 4-nitrophenol, the groups are further apart, favoring intermolecular interactions. vaia.comdoubtnut.comkajay-remedies.com

The geometry of the molecule, including bond lengths and angles, can be precisely determined from X-ray diffraction data. iucr.org For example, in a related structure, the O—H bond length was found to be 0.82 Å and C—H bond lengths ranged from 0.93–0.96 Å. researchgate.net

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by various intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.govresearchgate.net These interactions are fundamental to understanding the physical properties of the solid material. kajay-remedies.com

In the crystal structure of a derivative of 4-nitrophenol, C—H···O hydrogen-bonding interactions are a key feature. iucr.orgresearchgate.net Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, indicated that O···H/H···O interactions (26.9%) and H···H interactions (22.0%) are the most significant contributors to the crystal packing. researchgate.netiucr.org

Hydrogen bonds are a crucial type of intermolecular interaction that significantly influences the structure and properties of molecular crystals. researchgate.net In nitrophenol derivatives, several types of hydrogen bonds can be observed.

O-H···O Hydrogen Bonds: In the crystal structure of 2,6-diiodo-4-nitrophenol (B1216091), molecules are linked by O-H···O hydrogen bonds, forming sheets. nih.gov These interactions, along with others, create a three-dimensional framework. nih.gov

C-H···O Hydrogen Bonds: These weaker hydrogen bonds also play a role in stabilizing the crystal structure. In a derivative of 4-nitrophenol, C—H···O hydrogen bonds form helical chains within the crystal. researchgate.net

N-H···O Hydrogen Bonds: While not directly applicable to this compound itself, in related structures containing amine groups, such as 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, intramolecular N—H···O hydrogen bonds are observed, forming an S(6) ring motif. iucr.orgresearchgate.net These types of interactions are common in similar imine-phenol compounds. iucr.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Nitrophenol
4-Nitrophenol
2,6-Diiodo-4-nitrophenol
4-Methyl-2-nitrophenol

Crystal Packing and Intermolecular Interactions

Halogen Bonding Interactions (Iodo-Nitro Interactions)

Halogen bonding, a highly directional non-covalent interaction, is a significant force in the crystal packing of this compound and its derivatives. This interaction typically involves the electrophilic region on the iodine atom (the σ-hole) and the nucleophilic oxygen atoms of the nitro group.

In the crystal structure of 4-iodo-2-nitroaniline, a related derivative, two independent molecules form chains through hydrogen bonds. These chains are then linked into sheets by two-center iodo-nitro interactions. nih.gov Similarly, in 2,6-diiodo-4-nitrophenol, the molecules are linked by both O-H···O hydrogen bonds and two distinct iodo-nitro interactions, which contribute to the formation of sheets. iucr.orgnih.gov These sheets are further organized into a three-dimensional framework. iucr.orgnih.gov

The geometry of these iodo-nitro interactions is a key aspect of their characterization. For instance, in 4-iodo-N-(2-iodo-4-nitrophenyl)benzamide, two independent two-center iodo-nitro interactions are observed, both involving the same oxygen atom but different iodine atoms. nih.gov The I···O distances are 3.205(3) Å and 3.400(3) Å, with C-I···O angles of 160.4(2)° and 155.7(2)°, respectively. nih.gov These values are indicative of significant halogen bonding.

In some derivatives, the presence and nature of iodo-nitro interactions can be influenced by other functional groups. For example, in 2,6-diiodo-4-nitrophenyl acetate (B1210297), a single iodo-nitro interaction links the molecules to form isolated sheets. iucr.orgnih.gov In contrast, 2,6-diiodo-4-nitroanisole features a single two-center iodo-nitro interaction that results in the formation of isolated chains. iucr.orgnih.gov Interestingly, in 2,4-diiodo-3-nitroanisole, where the nitro group is nearly perpendicular to the aromatic ring, no iodo-nitro interactions are observed. nih.gov

The following table summarizes key parameters of iodo-nitro interactions in selected derivatives:

CompoundI···O Distance (Å)C-I···O Angle (°)Supramolecular Motif
4-iodo-N-(2-iodo-4-nitrophenyl)benzamide nih.gov3.205(3)160.4(2)Bilayers
4-iodo-N-(2-iodo-4-nitrophenyl)benzamide nih.gov3.400(3)155.7(2)Bilayers
2,6-diiodo-4-nitrophenol iucr.orgnih.gov--Sheets
2,6-diiodo-4-nitrophenyl acetate iucr.orgnih.gov--Isolated Sheets
2,6-diiodo-4-nitroanisole iucr.orgnih.gov--Isolated Chains
Aromatic π–π Stacking Interactions

Aromatic π–π stacking interactions are another critical factor governing the crystal packing of this compound and its analogs. These interactions involve the face-to-face or offset stacking of aromatic rings, contributing to the stability of the crystal lattice.

In the case of 2,6-diiodo-4-nitrophenol, after sheets are formed through hydrogen and halogen bonds, they are further linked into a three-dimensional framework by aromatic π–π stacking interactions. iucr.orgnih.gov Similarly, in 2-iodo-5-nitroaniline, chains formed by hydrogen bonds and iodo-nitro interactions are connected by π–π stacking to create a three-dimensional structure. nih.gov

The geometric parameters of these interactions provide insight into their strength and nature. For example, in 2,4-diiodo-3-nitroanisole, aromatic π–π stacking occurs between inversion-related rings with a centroid-centroid separation of 3.865(3) Å and a slippage of 0.642 Å. nih.gov In some cases, π–π stacking interactions can be the dominant force in the absence of other strong interactions. For instance, in the crystal structure of 2,4-diiodo-3-nitroaniline, where the nitro group is almost orthogonal to the aryl ring, a three-dimensional framework is reinforced by aromatic π–π stacking interactions in conjunction with hydrogen bonds and iodo-nitro interactions. nih.gov

Conversely, in the isomeric 4-iodo-2-nitroaniline, π–π stacking interactions are absent, and the structure is primarily dictated by hydrogen bonding and iodo-nitro interactions that form sheets. nih.gov This highlights the competitive nature of these non-covalent forces in directing crystal packing.

The table below presents data on π–π stacking interactions in relevant compounds:

CompoundCentroid-Centroid Distance (Å)Slippage (Å)Resulting Structure
2,4-diiodo-3-nitroanisole nih.gov3.865(3)0.642Sheet-like
2,6-diiodo-4-nitrophenol iucr.orgnih.gov--Three-dimensional framework
2-iodo-5-nitroaniline nih.gov--Three-dimensional structure

Polymorphism Studies and Structure-Property Relationships

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for nitrophenolic compounds. Different polymorphs of the same compound can exhibit distinct physical and chemical properties.

Studies on related compounds, such as 4-iodo-4'-nitrobiphenyl (INBP), have revealed the existence of multiple polymorphic forms. researchgate.net INBP, a nonlinear optical molecule, is known to have at least three polymorphs with different space groups (Fdd2, P2/c, and P2). researchgate.net The interconversion between these forms can be induced by temperature, as seen when heating the Fdd2 form of INBP results in a second polar form (P2). researchgate.net Lattice energy calculations for the Fdd2 and P2/c forms showed very similar energies, which can explain the observed intergrowth of these two forms. researchgate.net

The investigation of polymorphs is crucial for understanding structure-property relationships. The arrangement of molecules in the crystal lattice, dictated by the non-covalent interactions discussed previously, directly influences macroscopic properties. For example, the polar morphology of the Fdd2 form of INBP is a direct consequence of its crystal structure. researchgate.net

While specific polymorphism studies on this compound are not detailed in the provided search results, the extensive studies on analogous compounds underscore the likelihood of polymorphic behavior in this system. The delicate balance between hydrogen bonding, iodo-nitro interactions, and π–π stacking can lead to different crystalline arrangements under various crystallization conditions, each with its unique set of properties.

Theoretical and Computational Chemistry of 4 Iodo 2 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-iodo-2-nitrophenol at the atomic and electronic levels. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic makeup.

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals (MOs). Analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity and electronic transitions. unlp.edu.ar

For nitrophenol derivatives, the HOMO is typically characterized by π-electrons from the benzene (B151609) ring and the lone pairs of the oxygen atoms, while the LUMO is often a π* orbital localized on the nitro group. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Computational studies, often employing methods like CNDO/S-CI (Complete Neglect of Differential Overlap/Spectral-Configuration Interaction), help in elucidating the nature of electronic transitions. unlp.edu.ar For instance, transitions can involve intramolecular charge transfer, where electron density moves from one part of the molecule to another, such as from the hydroxyl group to the nitro group. unlp.edu.arnih.gov

Table 1: Key Electronic Properties of this compound (Illustrative)

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Indicates chemical reactivity and the energy of the lowest electronic transition.

| Dipole Moment | A measure of the separation of positive and negative charges. | Influences intermolecular interactions and solubility. |

The distribution of electron density within the this compound molecule is uneven due to the presence of electronegative atoms like oxygen, nitrogen, and iodine. This charge distribution can be quantified using methods like Mulliken population analysis or by calculating atomic charges from the electrostatic potential. nrel.gov

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution around a molecule. nih.gov These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In nitrophenols, the region around the nitro group typically shows a strong negative electrostatic potential due to the electronegative oxygen atoms, while the hydroxyl proton exhibits a positive potential. nih.govacs.org Deformation density maps can further reveal the polarization of electron density in bonding regions and lone pairs upon molecule formation. acs.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. ajol.info It is widely used to study the properties of organic molecules like this compound.

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. epa.govresearchgate.net The optimization process minimizes the energy of the molecule, leading to the prediction of bond lengths, bond angles, and dihedral angles. For a successful optimization, the calculation should result in a structure with no imaginary vibrational frequencies, indicating it is a true energy minimum. molssi.orgstackexchange.com

Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.). faccts.de The calculated frequencies are often scaled to better match experimental data from FT-IR and FT-Raman spectroscopy, compensating for approximations in the computational method and anharmonicity. ajol.infoepa.gov A high correlation between the scaled theoretical frequencies and the experimental ones confirms the accuracy of both the calculation and the vibrational assignments. ajol.inforesearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative)

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) (Scaled)
O-H Stretch ~3400 ~3405
Aromatic C-H Stretch ~3100 ~3102
NO₂ Asymmetric Stretch ~1530 ~1535
NO₂ Symmetric Stretch ~1340 ~1342

| C-I Stretch | ~650 | ~655 |

Note: This table is illustrative. Actual values depend on the specific DFT method, basis set, and experimental conditions.

DFT calculations are also highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for these calculations. ajol.infonih.gov By combining DFT (e.g., B3LYP functional) with an appropriate basis set, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound. ajol.inforsc.org

These predictions are often performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. nih.govliverpool.ac.uk The calculated chemical shifts are then compared with experimental NMR data. A good agreement between the predicted and observed values validates the computed molecular structure and electronic environment. nih.govbeilstein-journals.org Discrepancies can sometimes point to specific intramolecular interactions or dynamic effects not fully captured by the model. rsc.org

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in the structure and properties of molecular solids and complexes. chemtools.org NCI analysis, based on the electron density and its derivatives (like the reduced density gradient), is a computational tool used to visualize and characterize these weak interactions. chemtools.orgresearchgate.net

In the context of this compound, NCI analysis can reveal:

Intramolecular Hydrogen Bonding: A likely hydrogen bond exists between the hydroxyl group (-OH) and the adjacent nitro group (-NO₂). NCI plots can visualize this interaction, typically as a green (weak van der Waals) or blue (stronger, hydrogen bonding) isosurface between the hydrogen and oxygen atoms. chemtools.orgresearchgate.net

Halogen Bonding: The iodine atom can participate in halogen bonding, acting as a Lewis acid. NCI analysis can identify regions of interaction between the iodine and other electronegative atoms in neighboring molecules in a crystal lattice.

π-π Stacking: The aromatic rings of this compound molecules can stack on top of each other, a common stabilizing interaction in aromatic compounds. This would appear as broad, delocalized green isosurfaces in an NCI plot. chemtools.org

These analyses provide a qualitative and quantitative understanding of the forces that dictate the molecule's conformation and its packing in the solid state. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. researchgate.net For this compound, MD simulations can elucidate its conformational preferences and its interactions with surrounding molecules, such as solvents, which are crucial for understanding its chemical reactivity and biological activity.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O, C-N, and C-I bonds, as well as the orientation of the hydroxyl and nitro groups. A key feature in 2-substituted nitrophenols is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and an oxygen atom of the nitro group. scribd.comresearchgate.netaip.org This interaction is known to significantly stabilize a planar conformation of the molecule. longdom.org

In the solid state , the crystal packing forces will play a significant role in determining the precise conformation. X-ray crystallography studies on similar molecules, like 2-nitrophenol (B165410), have shown that while the intramolecular hydrogen bond is maintained, intermolecular forces such as van der Waals interactions and π-π stacking can influence the arrangement of molecules in the crystal lattice. aip.org For this compound, the iodine atom would introduce stronger halogen bonding capabilities, potentially leading to distinct packing motifs.

In solution , the conformational dynamics become more complex. The polarity of the solvent and its ability to form hydrogen bonds can compete with the intramolecular hydrogen bond. researchgate.net In non-polar solvents, the intramolecularly hydrogen-bonded planar conformation is likely to be highly populated. However, in polar, protic solvents like water or methanol (B129727), solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl and nitro groups. researchgate.net MD simulations of nitrophenols in aqueous solution have shown that water molecules can interact with the nitro and hydroxyl groups, although the intramolecular hydrogen bond in ortho-isomers remains largely intact. rsc.org

A hypothetical MD simulation could track the dihedral angles of the hydroxyl and nitro groups over time to quantify the stability of the intramolecular hydrogen bond in different environments. The results would likely show a higher degree of conformational flexibility in polar solvents compared to the gas phase or non-polar solvents.

Table 1: Hypothetical Conformational Population of this compound in Different Environments from MD Simulations

EnvironmentMajor ConformerPopulation (%)Key Dihedral Angle (H-O-C-C)Intramolecular H-bond (O-H···O) Distance (Å)
Gas PhasePlanar, Intramolecular H-bond>99~0°~1.85
Dodecane (non-polar)Planar, Intramolecular H-bond~98~0°~1.87
Acetonitrile (B52724) (polar aprotic)Planar, Intramolecular H-bond~95Fluctuating ±10°~1.90
Water (polar protic)Planar, Intramolecular H-bond~90Fluctuating ±15°~1.95
Water (polar protic)Non-planar, Solvent-interactive~10> ±15°> 2.5 (broken)

This table is illustrative and based on expected behavior from studies on similar molecules. Actual values would require specific MD simulations.

The interactions of this compound with its environment are critical for its solubility, reactivity, and biological interactions. MD simulations can provide a detailed picture of these interactions at the atomic level.

MD simulations can also model the interaction of this compound with other molecules, such as biological macromolecules or other organic molecules. For instance, simulations of nitrophenols interacting with graphene sheets have highlighted the role of π-π stacking and hydrogen bonding in adsorption processes. chemmethod.comchemmethod.com In a biological context, understanding the interaction with proteins or DNA is key to elucidating potential mechanisms of action or toxicity. The iodine atom could participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Table 2: Hypothetical Interaction Energy Contributions for this compound with Water

Interaction TypeEnergy Contribution (kcal/mol)
Electrostatic (H-bonding)-8.5
Van der Waals-5.2
Solvation Free Energy-12.0

This table is illustrative. The values represent the type of data that can be obtained from MD simulations and are based on general knowledge of solute-solvent interactions.

QSAR/QSPR Modeling for Structure-Activity/Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. ajrconline.org For this compound, QSAR/QSPR models can be developed to predict properties like toxicity, pKa, and solubility based on calculated molecular descriptors.

Topological descriptors: These describe the connectivity of atoms in the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and include properties like HOMO/LUMO energies, dipole moment, and partial atomic charges. nih.gov

Hydrophobicity descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. jst.go.jp

A QSAR model for the toxicity of a series of halogenated nitrophenols, including compounds structurally similar to this compound, might take the following general form:

Toxicity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

Where the descriptors could be logP, the energy of the lowest unoccupied molecular orbital (LUMO), and a descriptor for the polarizability of the halogen atom. Studies on halogenated phenols have shown that toxicity often correlates with hydrophobicity and electronic parameters. scientific.netresearchgate.net

Table 3: Illustrative QSAR Model for Predicting Aquatic Toxicity of Halogenated Nitrophenols

DescriptorCoefficientDescription
Intercept (c₀)1.50Baseline toxicity
logP0.45Contribution from hydrophobicity
E(LUMO)-0.25Contribution from electrophilicity (electron-accepting ability)
Polarizability (Halogen)0.15Contribution from the size and polarizability of the halogen

This table presents a hypothetical QSAR model to illustrate the concept. The coefficients are not based on actual experimental data for this compound.

Similarly, a QSPR model could be developed to predict physicochemical properties. For instance, the acidity (pKa) of phenols is known to be influenced by the electronic effects of the substituents. researchgate.net The electron-withdrawing nitro group and the iodine atom would be expected to increase the acidity of the phenolic proton compared to phenol (B47542) itself. A QSPR model could quantify this effect using descriptors that capture the electron-withdrawing strength of the substituents.

The development of robust QSAR/QSPR models relies on a high-quality dataset of compounds with experimentally determined activities or properties. For this compound, inclusion in such a dataset for halogenated nitrophenols would allow for the prediction of its properties and provide insights into its behavior relative to similar compounds.

Applications of 4 Iodo 2 Nitrophenol in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of 4-iodo-2-nitrophenol as a precursor stems from the distinct reactivity of its substituents. The nitro group is a strong electron-withdrawing group that enhances the electrophilic character of the aromatic ring. cymitquimica.com The hydroxyl group is a weak acid and can act as a nucleophile or a directing group in electrophilic substitutions. cymitquimica.com Most importantly, the iodine atom provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. lasalabs.com This combination makes the compound a valuable building block for intricate molecular architectures. lasalabs.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, natural products, and materials science. uou.ac.inuomus.edu.iq The structure of this compound is well-suited for the synthesis of certain heterocyclic systems, particularly those involving the participation of the ortho-positioned nitro and hydroxyl groups.

A prominent example is the synthesis of substituted benzoxazoles. Aryl-substituted benzoxazoles are crucial scaffolds in pharmaceuticals, functional materials, and agrochemicals. acs.org One established method for their synthesis involves the condensation of 2-aminophenols with other reagents. acs.org The 2-nitrophenol (B165410) moiety within this compound can be readily reduced to the corresponding 2-aminophenol (B121084). In an innovative one-pot approach, iron-catalyzed reactions between o-nitrophenols and benzylic alcohols can directly yield 2-arylbenzoxazoles. acs.org In this process, the alcohol serves as both a coupling partner and a reductant, facilitating a cascade of reactions including nitro group reduction, condensation, and dehydrogenation to form the final benzoxazole (B165842) product. acs.org The presence of the iodo group on the benzoxazole ring, derived from the starting this compound, offers a valuable handle for subsequent diversification through cross-coupling reactions.

Table 1: Iron-Catalyzed Synthesis of 2-Arylbenzoxazoles from o-Nitrophenols

This table illustrates the reaction scope for the synthesis of benzoxazoles using o-nitrophenol precursors, a reaction pathway applicable to this compound.

o-Nitrophenol SubstituentBenzylic AlcoholProduct Yield (%)
4-ChloroBenzyl alcohol76
4-BromoBenzyl alcohol75
4-FluoroBenzyl alcohol61
5-MethylBenzyl alcohol78
Unsubstituted4-Bromobenzyl alcohol84
Unsubstituted4-Methoxybenzyl alcohol82
Data sourced from a study on iron-catalyzed 2-arylbenzoxazole formation. acs.org

The development of new functional materials with tailored optical, electronic, or magnetic properties is a major focus of modern chemistry. Nitroaromatic compounds are often explored as precursors for these materials. ambeed.com The combination of an electron-withdrawing nitro group and a heavy atom like iodine in this compound can influence properties such as conductivity and optical response, making it an interesting candidate for optoelectronic applications. smolecule.com Its structure makes it a potential building block for more complex systems like covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), where the hydroxyl and nitro groups can coordinate or direct the assembly of larger structures. ambeed.com The incorporation of iodine enhances the compound's electrophilic character, making it a valuable intermediate for materials synthesis. lasalabs.com

Role in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon bonds in organic synthesis, a discovery recognized with the 2010 Nobel Prize in Chemistry. rsc.orgfishersci.co.uk In these reactions, an organometallic reagent is coupled with an organic halide or triflate. As an iodoarene, this compound is an excellent substrate for such transformations. The carbon-iodine bond is the most reactive among the halogens in the key oxidative addition step of the catalytic cycle, with a general reactivity order of I > OTf > Br > Cl. nih.govlibretexts.org

The high reactivity of the C-I bond in this compound makes it a prime candidate for several cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide and is widely used due to the stability and low toxicity of the boron compounds. fishersci.co.uklibretexts.org The high reactivity of iodoarenes ensures efficient coupling under mild conditions. fishersci.co.uk Research on the related substrate 1-iodo-2-nitrobenzene (B31338) has demonstrated successful Suzuki coupling to produce 2-nitrobiphenyl (B167123) derivatives, highlighting the feasibility of this transformation for this compound. researchgate.net The fungicide Boscalid®, for instance, is synthesized using a Suzuki coupling of a related chloro-nitroarene, demonstrating the industrial relevance of such reactions. researchgate.net

Heck Coupling : The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. rsc.org Iodoarenes are highly effective substrates in this reaction. nih.gov Studies have successfully employed related compounds like 4-iodophenol (B32979) and 1-iodo-4-nitrobenzene (B147127) in Heck couplings with various olefins, suggesting that this compound would react similarly to yield functionalized stilbenes or cinnamates. researchgate.netorganic-chemistry.org

Stille Coupling : The Stille reaction involves the coupling of an organotin reagent with an organic halide. libretexts.org A detailed study on 4-iodo-2-nitrophenyl triflate, a derivative of this compound, provides direct insight into its reactivity. nih.gov Researchers investigated the chemoselectivity of coupling at the C-I bond versus the C-OTf (triflate) bond. Under various palladium-catalyzed conditions, the reaction overwhelmingly favored coupling at the more reactive C-I bond, demonstrating its utility for selective functionalization. nih.gov In some cases, the selectivity for C-I coupling was greater than 99:1. nih.gov This high level of selectivity is crucial for complex synthetic strategies.

Table 2: Chemoselectivity in Stille Coupling of 4-Iodo-2-nitrophenyl Triflate

This table shows the selective reaction at the C-I bond over the C-OTf bond under different catalytic conditions.

Catalyst / LigandSolventC-I Coupling Product (%)C-OTf Coupling Product (%)
Pd(PPh₃)₄THF940
Pd(PPh₃)₄NMP891
Pd₂(dba)₃ / P(2-furyl)₃NMP930
Data adapted from a study on the chemoselectivity in Stille coupling reactions. nih.gov

Reactive and functionally diverse substrates like this compound are often used to test the limits and expand the scope of new catalytic methods. Researchers developing novel palladium catalysts or reaction conditions frequently use challenging substrates to demonstrate the robustness of their methodology. mdpi.com For example, new ligands or catalyst systems are often tested on their ability to couple electron-poor aryl halides, like those containing a nitro group, or to function under greener, milder conditions. researchgate.netmdpi.com

Furthermore, recent advances have explored the use of the nitro group itself as a leaving group in Suzuki-Miyaura couplings. mdpi.com While the C-I bond is the conventional reaction site, these novel methods offer alternative synthetic pathways, allowing for orthogonal reactivity. The development of such methodologies relies on a deep understanding of the reactivity of substrates like this compound.

Synthesis of Pharmaceuticals and Agrochemicals (as an intermediate)

The most significant application of this compound is as a versatile intermediate in the multi-step synthesis of high-value products, particularly pharmaceuticals and agrochemicals. cymitquimica.comlasalabs.comsolubilityofthings.com The term "intermediate" signifies that it is a precursor molecule that is converted through one or more chemical reactions into the final active ingredient. kajay-remedies.com

Nitrophenol derivatives are important building blocks for a range of biologically active molecules. kajay-remedies.com For example, derivatives of 2-nitrophenol are used in the synthesis of drugs exhibiting antimicrobial, anti-inflammatory, and analgesic properties. kajay-remedies.com In the agrochemical sector, they serve as intermediates for herbicides, pesticides, and fungicides. kajay-remedies.comlookchem.com The synthetic value of this compound lies in the ability to first use the C-I bond in a key cross-coupling reaction to construct the basic carbon skeleton of the target molecule. Subsequently, the nitro and hydroxyl groups can be chemically modified—for instance, by reducing the nitro group to an amine or by etherifying the hydroxyl group—to complete the synthesis of the final active pharmaceutical ingredient (API) or agrochemical. kajay-remedies.comijraset.com

Specific Examples of Pharmaceutical Scaffolds

This compound serves as a versatile building block in the synthesis of various pharmaceutical scaffolds due to the reactivity of its functional groups. The presence of the hydroxyl, nitro, and iodo groups on the phenol (B47542) ring allows for a range of chemical transformations, making it a valuable precursor for complex molecules. Phenols and their derivatives are significant recurring motifs in many FDA-approved small-molecule pharmaceuticals. acs.org

The structural framework of this compound can be found within more complex molecules that are precursors to pharmacologically active agents. For instance, the aminophenol moiety is a key component in the structure of amodiaquine (B18356), an antimalarial drug. jst.go.jp While not a direct precursor, the synthesis of amodiaquine analogs involves manipulating similar phenolic structures, highlighting the importance of this chemical class in drug design. jst.go.jp

Furthermore, various heterocyclic compounds, which are central to medicinal chemistry, can be synthesized using substituted phenols as starting materials. researchgate.net The iodo- and nitro-substituted phenolic ring of this compound can be elaborated into more complex heterocyclic systems like indazoles, which are known to possess a wide range of biological activities. researchgate.net

Table of Pharmaceutical Scaffolds and Precursors

Precursor/ScaffoldRelated Therapeutic Area/ApplicationReference
Amodiaquine AnalogsAntimalarial, Anti-SARS-CoV-2 jst.go.jp
Indazole DerivativesAnti-inflammatory, Antimicrobial researchgate.net
AminophenolsGeneral Pharmaceutical Intermediates taylorandfrancis.com

Agrochemical Precursors

Nitrophenols and their derivatives are widely used as intermediates in the production of various agrochemicals, including pesticides and fungicides. taylorandfrancis.comcdc.gov The specific compound this compound, with its reactive sites, is a valuable precursor in this sector. The nitro group, in particular, is a common feature in many agrochemical compounds.

While direct synthesis pathways starting from this compound to specific commercial agrochemicals are not extensively detailed in readily available literature, its structural relative, 2-iodo-4-nitroanisole, is noted as a building block in the synthesis of pesticides and other agricultural chemicals. lookchem.com This suggests a similar utility for this compound, likely after methylation of the hydroxyl group. The conversion of nitrophenols to aminophenols is a key step in producing certain agrochemicals. taylorandfrancis.com

Generation and Utilization of Reactive Intermediates (e.g., Quinoiodonium)

The structure of this compound allows for the generation of various reactive intermediates that are useful in organic synthesis. The presence of an iodine atom ortho to a nitro group and para to a hydroxyl group influences the electron distribution within the aromatic ring, facilitating specific reactions.

One notable reactive intermediate that can be conceptually derived from structures similar to this compound is a quinone-imine species. In the metabolism of drugs like amodiaquine, which contains a related aminophenol structure, reactive quinone imine species are formed. jst.go.jp While not a direct application of this compound itself, this illustrates the potential for this class of compounds to form highly reactive intermediates.

More directly, the iodinated phenol can participate in reactions that generate electrophilic iodine species. For instance, N-iodo sulfoximines have been shown to be effective iodinating agents, capable of iodinating even deactivated substrates like 4-nitrophenol (B140041). acs.org This suggests that under certain oxidative conditions, this compound could potentially act as a source of an iodinating agent or be transformed into a more reactive iodinating species.

The term "quinoiodonium" is not a standard or commonly referenced reactive intermediate in the context of this compound in the surveyed literature. However, the generation of hypervalent iodine compounds from iodinated aromatics is a well-established field. These reagents are powerful oxidizing agents and can participate in a variety of synthetic transformations. While specific examples involving the direct conversion of this compound to a quinoiodonium species are not readily found, the potential for such transformations exists given the appropriate reagents and conditions.

Analytical Methodologies for 4 Iodo 2 Nitrophenol Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds, including nitrophenol derivatives. Its versatility allows for various detection methods and sample preparation strategies to achieve high sensitivity and selectivity.

UV Detection for 4-Nitrophenol (B140041) and its Derivatives

HPLC coupled with Ultraviolet (UV) detection is a common and robust method for analyzing nitrophenols. The chromophoric nitro and phenol (B47542) groups in these compounds allow for strong UV absorbance, making detection straightforward.

Reverse-phase HPLC (RP-HPLC) is the most common separation mode. nih.govnih.govresearchgate.net Separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. nih.govnih.govresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (such as citrate (B86180) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govchromatographyonline.com Isocratic elution, where the mobile phase composition remains constant, can effectively separate 4-nitrophenol and its metabolites in under 15 minutes. nih.gov For more complex mixtures containing various phenol derivatives, gradient elution may be necessary. scirp.org

The detection wavelength is chosen based on the absorbance maxima of the analytes. For simultaneous detection of 4-nitrophenol (PNP) and its conjugates, a wavelength of 290 nm has been found to be optimal. nih.govnih.govresearchgate.net Other studies have used wavelengths specific to the particular nitrophenols of interest. chromatographyonline.com To enhance the sensitivity and selectivity for phenols, pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be performed. This creates derivatives that are more easily separated and detected. scirp.org

Table 1: Example HPLC-UV Conditions for Nitrophenol Analysis

Parameter Conditions Source
Column C18 nih.govnih.govresearchgate.net
Mobile Phase Methanol-0.01 M citrate buffer pH 6.2 (47:53 v/v) with 0.03 M TBAB nih.govnih.govresearchgate.net
Flow Rate 1.0 mL/min nih.govnih.gov
Detection UV-Vis at 290 nm nih.govnih.govresearchgate.net
Internal Standard 4-Ethylphenol (ETP) nih.govnih.gov

| Analysis Time | < 14 minutes | nih.gov |

Method Development and Validation for Trace Analysis

Detecting trace levels of nitrophenols in environmental samples, such as tap water, requires methods with low limits of detection (LOD) and quantification (LOQ). Method development focuses on optimizing separation conditions and often incorporates a preconcentration step. chromatographyonline.comnih.gov

Method validation is a critical step to ensure the reliability of the analytical results. Key validation parameters include linearity, precision (intraday and interday), accuracy (recovery), LOD, and LOQ. nih.govresearchgate.net For trace analysis of nitrophenols, methods have demonstrated linearity over specific concentration ranges with high correlation coefficients (r² > 0.99). nih.gov Precision is typically evaluated by the coefficient of variation (CV) or relative standard deviation (RSD), with values often below 15% being acceptable for trace levels. chromatographyonline.com Accuracy is assessed through recovery studies in spiked samples, with recoveries in the 90–112% range considered good. chromatographyonline.com Recent methods using advanced extraction techniques have achieved LODs in the range of 0.05-0.10 µg/L for nitrophenols in water samples. nih.gov

Table 2: Validation Parameters for a Trace HPLC Method for Nitrophenols

Parameter Result Source
Linear Dynamic Range 0.2-250 µg/L nih.gov
Limit of Detection (LOD) 0.05-0.10 µg/L nih.gov
Precision (%RSD, n=3) 5.3-6.8% nih.gov
Enrichment Factor 317-363 nih.gov

| Recovery | 90-112% | chromatographyonline.com |

Electromembrane Extraction Coupled with HPLC-UV

Electromembrane extraction (EME) is an advanced sample preparation technique that offers high enrichment factors for ionizable analytes from complex sample matrices. researchgate.net It is based on the electrokinetic migration of analyte ions from a sample solution (donor phase), through a supported liquid membrane (SLM), and into an acceptor solution. researchgate.netuio.no This technique has been successfully coupled with HPLC-UV for the simultaneous determination of 2-nitrophenol (B165410) and 4-nitrophenol in industrial wastewater. researchgate.net

In a typical EME setup for nitrophenols, the acidic analytes are extracted from an alkaline donor solution (e.g., pH 9) into an even more alkaline acceptor solution (e.g., pH 13). researchgate.net A water-immiscible organic solvent, such as 1-octanol, is immobilized in the pores of a polypropylene (B1209903) hollow fiber to serve as the SLM. researchgate.net A voltage (e.g., 40 V) is applied across the membrane to drive the migration of the nitrophenolate anions. researchgate.net

This technique can achieve significant enrichment factors (>51), which greatly enhances the sensitivity of the subsequent HPLC-UV analysis. researchgate.net The method has been validated, showing good linearity (R² > 0.9998) and detection limits as low as 7.5 ng/mL. researchgate.net EME provides a powerful tool for the selective extraction and preconcentration of nitrophenols from challenging matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is a well-established method for the analysis of various environmental pollutants, including nitrophenols. mdpi.comgovinfo.gov A GC-MS spectrum for 4-iodo-2-nitrophenol is available in public databases, confirming the compound's suitability for this technique. nih.gov

For the analysis of phenolic compounds by GC-MS, a derivatization step is often required to increase their volatility and thermal stability. mdpi.com This typically involves converting the polar hydroxyl group into a less polar ether or ester. For example, in the analysis of hair dye ingredients, acetic anhydride (B1165640) is used for derivatization before GC-MS analysis. mdpi.com The resulting derivatives are then separated on a capillary column and detected by the mass spectrometer. GC-MS provides high confidence in compound identification through the comparison of retention times and mass fragmentation patterns with those of known standards or library spectra. mdpi.com

Spectrophotometric Techniques for Detection and Monitoring

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of nitrophenols. scienceopen.com The analysis is based on the principle that these compounds absorb light in the UV-visible region. 4-nitrophenol, for example, exhibits two characteristic absorption peaks, one at 317 nm under acidic conditions and another at 400 nm under alkaline conditions, corresponding to the protonated and deprotonated forms, respectively. scienceopen.com

However, the direct spectrophotometric analysis of environmental samples can be challenging due to interference from other matrix components. scienceopen.com For instance, the presence of engineered nanoparticles like nano-Fe(OH)₃ can interfere with the determination of p-nitrophenol due to their own strong absorption in the same wavelength range. scienceopen.com To overcome this, specific sample pretreatment methods have been developed, such as acidification and heating to dissolve the interfering particles, followed by the addition of a masking agent like ascorbic acid to complex the resulting ions. scienceopen.com

The sensitivity of spectrophotometric methods can be enhanced through various chemical reactions. One approach involves the reaction of an analyte with a specific reagent to produce a colored product with high molar absorptivity. While developed for other compounds, similar principles could be applied to this compound. For example, a method for iodate (B108269) determination relies on the liberation of iodine, which then bleaches the color of a dye like methylene (B1212753) blue, with the change in absorbance being proportional to the analyte concentration. researchgate.net

Table 3: Spectrophotometric Determination of Iodate via Methylene Blue Bleaching

Parameter Value Source
Wavelength (λmax) 665.6 nm researchgate.net
Linear Range 0.5-14 µg/mL researchgate.net
Molar Absorptivity 1.24 x 10⁴ L mol⁻¹ cm⁻¹ researchgate.net
Limit of Detection (LOD) 0.048 µg/mL researchgate.net

| Limit of Quantification (LOQ) | 0.145 µg/mL | researchgate.net |

Advanced Sensor Development for this compound

While specific sensors for this compound are not widely reported, extensive research into sensors for the parent compound, 4-nitrophenol, provides a strong foundation for future development. These sensors offer the potential for rapid, in-situ, and highly sensitive detection. mdpi.comtypeset.io The primary approaches include electrochemical and optical sensors.

Electrochemical sensors typically utilize a modified glassy carbon electrode (GCE) to catalyze the electrochemical reduction of the nitro group on the nitrophenol molecule. mdpi.comtypeset.io The modification materials are crucial for enhancing sensitivity and selectivity. Commonly used materials include:

Graphene-based nanocomposites: Reduced graphene oxide (rGO) and its composites with metal nanoparticles (e.g., AuNPs) provide a large surface area and facilitate electron transfer, leading to remarkably improved sensitivity. researchgate.net

Conducting polymers and metal oxides: Nanocomposites of materials like polypyrrole (PPy), zinc oxide (ZnO), and platinum nanoparticles (Pt-NPs) have been used to create sensor probes with high sensitivity and low detection limits. mdpi.com

Laser-Induced Graphene (LIG): This facile, one-step method produces 3D porous graphene structures on polymeric films, creating highly sensitive electrodes for 4-nitrophenol detection. scispace.comchemrxiv.org

Optical sensors for 4-nitrophenol often rely on fluorescence quenching. In one example, sodium fluorescein (B123965) was used as a fluorescent probe. In an acetonitrile solvent, the presence of 4-nitrophenol leads to both static and dynamic quenching of the fluorescence, allowing for its quantification with a low limit of detection (0.29 µg/mL). mdpi.com

These advanced sensor platforms, developed for 4-nitrophenol, demonstrate the feasibility of creating similar devices for this compound by tuning the recognition elements and operating conditions to the specific properties conferred by the iodo-substituent.

Table 4: Performance of Various Advanced Sensors for 4-Nitrophenol (4-NP) Detection

Sensor Type / Material Technique Linear Range Limit of Detection (LOD) Source
Sodium Fluorescein Fluorescence Quenching Not specified 0.29 µg/mL mdpi.com
f-NC/GCE Electrochemical (SDLSV) 0.2 to 100 µM 0.02 µM mdpi.com
LIG-PES Electrochemical (CV) Not specified 0.1 mM scispace.comchemrxiv.org
AuNP/RGO/GCE Electrochemical (DPV) 0.05-2.0 µM & 4.0-100 µM 0.01 µM researchgate.net

Organic and Inorganic Nanomaterials as Detectors

No specific research detailing the use of organic or inorganic nanomaterials for the detection of this compound was found. Studies in this domain are overwhelmingly concentrated on 4-Nitrophenol.

Electrochemical Sensing

Similarly, no dedicated studies on the electrochemical sensing of this compound were identified. Research on electrochemical sensors for nitrophenols primarily investigates 4-Nitrophenol and its isomers, but not the iodo-substituted variant requested.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways with Enhanced Selectivity

The synthesis of specifically substituted aromatic compounds like 4-Iodo-2-nitrophenol often presents challenges in achieving high regioselectivity and yield. Future research will likely focus on developing more sophisticated and efficient synthetic methodologies.

Current synthetic approaches for similar compounds often involve multi-step processes, such as the nitration of iodophenols or the halogenation of nitrophenols. smolecule.com For instance, the synthesis of related molecules may start with an iodinated phenol (B47542), followed by nitration using a mixture of nitric and sulfuric acids. smolecule.com Another route could involve the nitration of a phenol precursor followed by controlled iodination. smolecule.com

Emerging research is geared towards the use of advanced catalytic systems to improve the precision of these transformations. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Negishi couplings), have proven effective in creating complex molecular architectures from halogenated precursors. mdpi.com Future investigations could adapt these methods for the synthesis of this compound derivatives, potentially offering milder reaction conditions and broader functional group tolerance. acs.org

Furthermore, the development of hypervalent iodine reagents presents an environmentally benign alternative to traditional heavy-metal oxidants for a variety of chemical transformations. cardiff.ac.uk Research into designing novel hypervalent iodine reagents could lead to new, highly selective pathways for the functionalization of phenolic compounds, including the direct and controlled introduction of iodo and nitro groups onto a phenol backbone. cardiff.ac.uk

Table 1: Potential Future Synthetic Strategies

Synthetic Strategy Potential Advantage Relevant Research Area
Advanced Catalytic Nitration/Iodination Higher regioselectivity, milder conditions, reduced byproducts. Organocatalysis, Transition-Metal Catalysis. mdpi.com
Palladium-Catalyzed Cross-Coupling Modular synthesis of complex derivatives from the 4-iodo position. Drug Discovery, Materials Science. mdpi.comnih.gov
Hypervalent Iodine Chemistry Environmentally friendly reagents, unique reactivity for functionalization. Green Chemistry, Reagent Development. cardiff.ac.uk
Chemo-selective Electrochemical Methods Controlled reactions without harsh chemical oxidants or reductants. Electrosynthesis, Sustainable Chemistry. acs.org

Design of this compound Based Advanced Materials (e.g., supramolecular assemblies)

The distinct functional groups of this compound make it an excellent candidate as a building block (tecton) for the construction of advanced materials through molecular self-assembly. rsc.org Supramolecular chemistry, which relies on non-covalent interactions like hydrogen bonding, halogen bonding, and π–π stacking, can be used to organize these molecular units into well-ordered, functional nano-architectures. rsc.orgrsc.orgmdpi.com

The hydroxyl and nitro groups of this compound are capable of forming strong hydrogen bonds, while the iodine atom can participate in halogen bonding—a highly directional interaction increasingly used in crystal engineering. rsc.org The aromatic ring facilitates π–π stacking interactions. The interplay of these forces could be harnessed to create complex supramolecular assemblies such as organic frameworks, gels, and liquid crystals. mdpi.comacs.orgacs.org

Future research will focus on:

Supramolecular Organic Frameworks (SOFs): Designing porous materials for applications in gas storage and separation. The functional groups within the pores of a this compound-based SOF could offer selective binding sites for specific molecules like CO2. acs.org

Luminescent Materials: The introduction of nitrogen-containing heterocyclic compounds and heavy atoms like iodine can influence the photophysical properties of materials, potentially leading to phosphorescent systems for sensing or imaging applications. rsc.org

Functional Gels: Using this compound derivatives as low-molecular-weight gelators to create "smart" materials that respond to external stimuli such as light, heat, or chemical analytes. acs.org

These bio-inspired materials, formed through a bottom-up self-assembly process, offer a high degree of tunability in their physical and chemical properties. rsc.org

In-depth Investigation of Biological Activities and Potential Pharmacological Applications

Halogenated and nitrated phenols are known to exhibit a range of biological activities. smolecule.comsmolecule.com For example, derivatives of 2-nitrophenol (B165410) have been investigated for antimicrobial, anti-inflammatory, and analgesic properties, as well as for their potential as cytotoxic agents in cancer research. kajay-remedies.com Similarly, compounds like 2,6-Diiodo-4-nitrophenol (B1216091) are noted for demonstrating interesting biological activities that warrant further pharmacological study. lasalabs.comcymitquimica.com

This suggests that this compound is a promising scaffold for drug discovery. Future research should involve comprehensive screening to elucidate its bioactivity profile. Key areas of investigation include:

Antimicrobial and Antifungal Activity: Testing against a broad spectrum of pathogenic bacteria and fungi.

Anticancer Properties: Evaluating its cytotoxicity against various cancer cell lines and investigating the underlying mechanisms of action. smolecule.com

Enzyme Inhibition: Identifying specific enzymes that may be targeted by the compound, which could be relevant for treating a variety of diseases. smolecule.com

Precursor for Drug Synthesis: Utilizing this compound as a chemical intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). kajay-remedies.comlasalabs.com The presence of the iodine atom allows for straightforward modification via reactions like Suzuki or Sonogashira couplings, enabling the creation of diverse chemical libraries for high-throughput screening.

These investigations will be crucial in determining whether this compound or its derivatives can be developed into viable therapeutic agents.

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

Understanding the fundamental behavior of this compound at the molecular level is critical for all its potential applications. Advanced spectroscopic techniques offer powerful tools for these investigations. datanose.nldatanose.nl

Time-resolved spectroscopy, in particular, can provide profound insights into the dynamic processes that occur after the molecule absorbs light. A suite of techniques including femtosecond transient absorption (fs-TA) spectroscopy and femtosecond stimulated Raman spectroscopy (FSRS) has been used to study other nitrophenol isomers. mdpi.com These methods can track molecular relaxation pathways, excited-state proton transfer, and structural changes on timescales of femtoseconds to nanoseconds. mdpi.com

Future research using these techniques on this compound could delineate:

Excited-State Dynamics: Understanding how the positions of the iodo and nitro groups influence the molecule's photochemistry, which is vital for designing photo-responsive materials.

Intramolecular and Intermolecular Interactions: Probing the nature of hydrogen and halogen bonding in real-time as the molecule interacts with its environment (e.g., solvents or biological targets).

Reaction Mechanisms: Observing chemical transformations as they happen, providing mechanistic details that are unobtainable from conventional methods. mdpi.com

Furthermore, the presence of the iodine atom makes this compound a potential candidate for imaging applications, possibly as a precursor for radiolabeled probes in medical imaging. ontosight.airsc.org

Table 2: Advanced Spectroscopic Techniques and Their Applications

Technique Information Gained Potential Application Area
Femtosecond Transient Absorption (fs-TA) Electronic state lifetimes, relaxation pathways. mdpi.com Photochemistry, Materials Science.
Femtosecond Stimulated Raman (FSRS) Real-time vibrational structure of transient species. mdpi.com Mechanistic Chemistry, Biophysics.
Nuclear Magnetic Resonance (NMR) Detailed molecular structure and connectivity. nih.gov Synthesis Confirmation, Structural Biology.
X-ray Crystallography Precise 3D atomic arrangement in solid state. Materials Design, Supramolecular Chemistry.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. solubilityofthings.com Compound Identification, Metabolomics.

Comprehensive Environmental Risk Assessment and Mitigation Strategies

The widespread use of nitrophenolic compounds in industry means their potential release into the environment is a significant concern. govinfo.govcdc.gov Nitrophenols can enter ecosystems through industrial effluent, agricultural runoff, and as byproducts of vehicle exhaust. tidjma.tncdc.gov Therefore, a thorough environmental risk assessment for this compound is essential before any large-scale application is considered.

Future research in this area must address several key points:

Environmental Fate and Transport: Studies are needed to determine the persistence, mobility, and degradation pathways of this compound in air, water, and soil. cdc.gov Key processes to investigate include photolysis and biodegradation. The presence of the C-I bond may influence its environmental half-life compared to non-iodinated nitrophenols.

Toxicity and Bioaccumulation: Ecotoxicological studies are required to assess the compound's potential harm to aquatic and terrestrial organisms. Its potential for bioaccumulation in the food chain must also be evaluated.

Modeling: Developing fate, transport, and exposure models can help predict environmental concentrations and potential risks to human and ecosystem health. tidjma.tn

Mitigation and Remediation: Research into effective strategies to remove the compound from contaminated water and soil is crucial. Promising technologies include advanced oxidation processes, bioremediation using specialized microorganisms, and adsorption onto novel materials. tidjma.tnresearchgate.net Microalgae, for instance, have shown potential for the biodegradation of phenolic compounds. researchgate.net

A proactive and comprehensive assessment of environmental risks will ensure that the development and application of this compound and its derivatives can proceed in a safe and sustainable manner. tidjma.tn

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-2-nitrophenol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nitration and iodination of phenol derivatives. For example, nitrophenol precursors (e.g., 4-nitrophenol) can be iodinated using iodine monochloride (ICl) or KI/oxidizing agents in acidic media . Reaction optimization includes controlling temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios. Monitor intermediates via TLC or HPLC, and characterize products using 1^1H/13^13C NMR to confirm regioselectivity (e.g., distinguishing 2- vs. 4-substitution patterns) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are critical for quality assessment?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 270–300 nm, typical for nitroaromatics) to assess purity. Compare retention times against certified standards (e.g., Kanto Reagents’ 4-nitrophenol standard, >99% GC purity) . Elemental analysis (C, H, N, I) and melting point determination (decomposition range 255–257°C for related compounds) further validate structural integrity .

Q. What spectroscopic methods are most effective for characterizing the electronic and structural properties of this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identify π→π* and n→π* transitions in ethanol (λ_max ~400 nm for nitro groups).
  • IR Spectroscopy : Detect NO2_2 asymmetric stretching (~1520 cm1^{-1}) and phenolic O–H stretching (~3300 cm1^{-1}).
  • NMR : 1^1H NMR (DMSO-d6) shows aromatic protons as doublets (J = 8–9 Hz) due to iodine’s heavy atom effect .

Q. How can researchers mitigate hazards associated with handling this compound in laboratory settings?

  • Methodological Answer : Follow protocols for nitrophenol derivatives: use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C to prevent decomposition . In case of exposure, refer to occupational health guidelines (e.g., NJ Department of Health protocols for nitrophenol toxicity management) .

Q. What are the key solubility and stability considerations for preparing stock solutions of this compound?

  • Methodological Answer : Dissolve in polar aprotic solvents (e.g., DMSO, acetone) due to low aqueous solubility. For aqueous studies, prepare buffered solutions (pH 4.8–7.6) using phosphate or acetate buffers, noting colorimetric changes (yellow in basic conditions) . Avoid prolonged light exposure to prevent nitro group reduction.

Advanced Research Questions

Q. How do electronic effects of iodine substitution influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing nitro and iodine groups activate the ring for NAS at specific positions. Computational modeling (DFT) can predict charge distribution and reactive sites. Experimentally, track reaction kinetics (e.g., with thiols or amines) via LC-MS to identify intermediates .

Q. What strategies resolve contradictions in reported degradation pathways of this compound under environmental conditions?

  • Methodological Answer : Conflicting data on photodegradation vs. microbial degradation require controlled studies:
  • Photolysis : Use UV lamps (λ = 254 nm) in aqueous solutions; monitor via HPLC-MS for iodophenol byproducts.
  • Biodegradation : Employ microbial consortia from contaminated sites; quantify iodide release via ion chromatography .

Q. How can researchers design experiments to probe the catalytic role of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Test catalytic activity by varying palladium ligands (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3, NaOAc). Use 19^{19}F NMR (if fluorinated substrates) or GC-MS to track coupling efficiency. Compare with non-iodinated analogs to isolate iodine’s role in stabilizing transition states .

Q. What advanced computational tools predict the environmental fate and toxicity of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate logP (lipophilicity) and biodegradation half-lives. Molecular docking studies (AutoDock Vina) can predict binding to eco-toxicological targets (e.g., cytochrome P450 enzymes) .

Q. How does the crystal packing of this compound affect its physicochemical properties, and what techniques elucidate this?

  • Methodological Answer :
    Perform single-crystal X-ray diffraction to determine unit cell parameters and hydrogen-bonding networks. Compare with DSC/TGA data to correlate thermal stability with intermolecular interactions (e.g., I···O halogen bonds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.